molecular formula C18H18BrFN2O B586308 Didemethyl Citalopram Hydrobromide CAS No. 1260887-85-1

Didemethyl Citalopram Hydrobromide

Cat. No.: B586308
CAS No.: 1260887-85-1
M. Wt: 377.257
InChI Key: HPONIRDZJWMVDD-UHFFFAOYSA-N
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Description

Didemethyl Citalopram Hydrobromide is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is structurally similar to citalopram but lacks two methyl groups, which can influence its pharmacological properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Citalopram Hydrobromide typically involves the demethylation of citalopram. One common method includes the use of reagents such as hydrobromic acid to remove the methyl groups from citalopram . The reaction is usually carried out under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Citalopram Hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid for demethylation, potassium tertiary butoxide for alkylation, and dimethylsulphoxide (DMSO) as a solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the demethylation of citalopram using hydrobromic acid results in this compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didemethyl Citalopram Hydrobromide is unique due to its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, citalopram . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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